4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,6-dimethylphenyl)butanamide
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Description
4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,6-dimethylphenyl)butanamide, also known as CP-690,550, is a chemical compound that belongs to the class of Janus kinase inhibitors (JAK inhibitors). This compound has gained significant attention due to its potential therapeutic applications in various diseases, including autoimmune disorders, cancer, and inflammatory conditions.
Scientific Research Applications
- The compound exhibits potential anti-inflammatory effects. Researchers have explored its ability to modulate inflammatory pathways, making it a candidate for non-steroidal anti-inflammatory drug (NSAID) development .
- Investigating the polymorphism of this compound is crucial. It exists in different crystal forms (polymorphs), each with distinct properties. Researchers study its crystal structures, stability, and intermolecular interactions to optimize drug formulation and delivery .
- The compound can form cocrystals with other molecules. Cocrystals enhance solubility, bioavailability, and stability. Researchers explore cocrystallization strategies to improve drug properties .
- Beyond its anti-inflammatory potential, scientists investigate its pharmacokinetics, toxicity, and metabolic pathways. Understanding these aspects informs drug design and optimization .
- Researchers use this compound as a tool to study specific biological processes. Its interactions with cellular targets, enzymatic pathways, and receptors provide insights into disease mechanisms .
- The compound serves as a chemical probe to validate protein targets. By modulating protein function, researchers can explore disease pathways and develop targeted therapies .
Anti-Inflammatory Properties
Polymorphism and Crystal Forms
Cocrystal Formation
Pharmaceutical Development
Mechanistic Studies
Chemical Probes and Target Validation
properties
IUPAC Name |
4-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(2,6-dimethylphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O2/c1-15-5-3-6-16(2)22(15)24-20(27)7-4-14-26-21(28)13-12-19(25-26)17-8-10-18(23)11-9-17/h3,5-6,8-13H,4,7,14H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBDXKXUIBRPMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,6-dimethylphenyl)butanamide |
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